molecular formula C13H14O4 B8392700 4-Ethynyl-3-(3-methoxy-propoxy)-benzoic acid

4-Ethynyl-3-(3-methoxy-propoxy)-benzoic acid

Cat. No. B8392700
M. Wt: 234.25 g/mol
InChI Key: MXVDAZCAVQYPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-3-(3-methoxy-propoxy)-benzoic acid is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-3-(3-methoxy-propoxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-3-(3-methoxy-propoxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethynyl-3-(3-methoxy-propoxy)-benzoic acid

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

4-ethynyl-3-(3-methoxypropoxy)benzoic acid

InChI

InChI=1S/C13H14O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h1,5-6,9H,4,7-8H2,2H3,(H,14,15)

InChI Key

MXVDAZCAVQYPQI-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C=CC(=C1)C(=O)O)C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-methoxy-propoxy)-4-trimethylsilanylethynyl-benzoic acid methyl ester (16.49 mmol) in MeOH (40 mL) is added KOH (1 N, 24.7 mL, 24.7 mmol). The resulting mixture is stirred at RT for 15 h and concentrated under reduced pressure. The residue was taken up in HCl (2 N, 100 mL) and extracted with AcOEt (100 mL×3). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the title as a yellow oil which is used without further purification in the next step. MS (FAB): 235.0 [M+H]+. 1H-NMR (CDCl3, 300 MHz): δ=2.15 (p, 2H), 3.38 (s, 3H), 3.41 (s, 1H), 3.62 (t, 2H), 4.22 (t, 2H), 7.5 (d, 1H), 7.65 (s, 1H), 7.68 (d, 1H) ppm.
Name
3-(3-methoxy-propoxy)-4-trimethylsilanylethynyl-benzoic acid methyl ester
Quantity
16.49 mmol
Type
reactant
Reaction Step One
Name
Quantity
24.7 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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